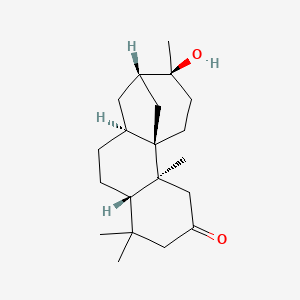

Stemodinone

描述

属性

CAS 编号 |

41943-80-0 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

(1R,2S,7S,10S,12S,13S)-13-hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one |

InChI |

InChI=1S/C20H32O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-14,16,22H,5-12H2,1-4H3/t13-,14-,16-,18-,19-,20+/m0/s1 |

InChI 键 |

MTHCEQRYJNYWKN-BVJMBNRTSA-N |

SMILES |

CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |

手性 SMILES |

C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC(=O)CC4(C)C)C)O |

规范 SMILES |

CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |

同义词 |

stemodinone |

产品来源 |

United States |

科学研究应用

Stemodinone exhibits a variety of biological activities that make it a candidate for therapeutic applications:

- Antiviral Properties : Research has shown that this compound and its derivatives possess antiviral activity. For instance, studies indicated that certain stemodane diterpenes, including this compound, demonstrated significant plaque reduction against herpes simplex virus type 1 (HSV-1) at concentrations ranging from 30 to 200 mg/mL, with a maximum reduction of 77% observed for stemodinoside B .

- Antibacterial Effects : In vitro tests have evaluated the antibacterial properties of this compound against various strains such as Shigella flexneri and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that stemodinoside B was particularly effective against Klebsiella pneumoniae and Listeria monocytogenes .

- Cytotoxicity Against Cancer Cells : this compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines including SW480, HL-60, and MCF-7, revealing IC50 values comparable to those of established chemotherapeutic agents like cisplatin .

Synthetic Methodologies

The synthesis of this compound is complex due to its intricate structure. Various synthetic routes have been explored:

- Total Synthesis Techniques : A notable method involves the use of organoiron chemistry to construct the sterically congested quaternary carbon centers essential for its structure. This approach allows for efficient ring-exchange reactions to yield this compound from simpler precursors .

- Oxidative Transformations : The oxidation of stemodin has been documented as a pathway to synthesize this compound. This method highlights the versatility of natural products in organic synthesis and their potential as templates for developing new therapeutic agents .

Case Studies

Several documented case studies illustrate the applications of this compound in research:

准备方法

Diels-Alder Reaction and Ring-Exchange Framework

The 2001 total synthesis of (±)-stemodinone by Tanaka et al. introduced a groundbreaking ring-exchange strategy to address stereochemical challenges. Starting from the tricyclic methyl olefin 11 , the team employed a Diels-Alder reaction between diene 7 and dienophile 8 to form the tetracyclic adduct 9 . This step established the core bicyclo[3.2.1]octane system while preserving the stereochemical integrity of the quaternary carbons. The Diels-Alder adduct 9 underwent a regio- and chemoselective Baeyer-Villiger oxidation, cleaving the original ring and generating a lactone intermediate. Subsequent palladium(0)-catalyzed lactone migration facilitated the formation of the target A-ring, completing the tetracyclic framework of stemodinone.

Key advantages of this approach include:

Baeyer-Villiger Oxidation and Lactone Migration

The Baeyer-Villiger oxidation of adduct 9 selectively inserted an oxygen atom at C13, converting the ketone into a lactone. This step exemplifies the strategic use of oxidation reactions to remodel carbon skeletons. The Pd(0)-catalyzed lactone migration then relocated the lactone moiety from C13 to C14, a critical maneuver enabling A-ring closure. This tandem oxidation-migration sequence achieved an overall yield of 32% for the final steps, underscoring the efficiency of the method.

Organoiron Chemistry for Quaternary Carbon Construction

Tricarbonyl Iron Complex as A-Ring Precursor

In 1997, a pioneering synthesis leveraged organoiron chemistry to construct this compound’s sterically hindered quaternary carbons. The electrophilic tricarbonyl(1–5-η-4-methoxy-1,3-dimethylcyclohexadienyl)iron(I) hexafluorophosphate (9 ) served as the A-ring precursor. Reaction with the tin enolate derived from 4,4-(ethylenedioxy)cyclohexanecarbaldehyde proceeded with 94% regioselectivity, forming the A–C ring system.

B-Ring Formation via Intramolecular Alkylation

The B-ring was installed through a two-step sequence:

-

Electrophilic Extension : Introduction of a bromoethyl group at C2 enabled subsequent cyclization.

-

Intramolecular Enolate Alkylation : Base-mediated closure generated the bicyclo[3.2.1]octane framework with 78% yield.

This approach demonstrated the utility of transition metal complexes in directing stereochemistry, though the multi-step sequence resulted in a modest overall yield of 18%.

Semisynthesis from Natural Precursors

Oxidation of Stemodin to this compound

A 2024 study reported a high-yielding semisynthesis starting from naturally occurring stemodin. Treatment of stemodin (1 ) with Jones reagent (CrO₃/H₂SO₄) in dichloromethane oxidized the C2 hydroxyl group to a ketone, affording this compound (2 ) in 96.3% yield. The reaction’s efficiency stems from the substrate’s inherent rigidity, which prevents over-oxidation of other functional groups.

Table 1: Semisynthesis of this compound Derivatives

| Compound | Reaction Conditions | Yield (%) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| 2 | Jones reagent, 1 h | 96.3 | N/A |

| 3 | NH₂OH·HCl, K₂CO₃ | 40.0 | 12.4 (PC3) |

| 4 | NH₂OH·HCl, K₂CO₃ | 35.1 | 9.8 (HCT116) |

Oxime Derivatives and Cytotoxic Evaluation

Further functionalization of this compound yielded (Z)- and (E)-oxime derivatives (3 and 4 ) through refluxing with hydroxylamine hydrochloride. These derivatives exhibited potent cytotoxicity against prostate (PC3) and colon (HCT116) cancer cells, with IC₅₀ values comparable to cisplatin.

Advances in Stereochemical Control

Meta-Photocycloaddition for Quaternary Carbons

A 2021 synthetic campaign explored intramolecular alkene-arene meta-photocycloaddition to construct the C9–C10 quaternary centers. Precursor 4 , synthesized from dimedone, underwent UV irradiation to form the bicyclo[3.2.1]octane core via a [3+2] cycloaddition. However, the critical conjugate addition step in precursor synthesis initially proceeded in ≤15% yield, prompting optimization efforts.

Spirocyclic Intermediate via Photorearrangement

The photocycloaddition generated a spirocyclic intermediate (5 ), which was subsequently hydrogenated to install the C9 methyl group. This method highlights the potential of photochemical reactions to access highly congested architectures.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of this compound Synthesis Methods

| Method | Key Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Ring-Exchange (2001) | Diels-Alder, Pd(0) migration | 32 | Moderate |

| Organoiron (1997) | Tin enolate alkylation | 18 | Low |

| Semisynthesis (2024) | Jones oxidation | 96.3 | High |

| Photocycloaddition (2021) | Meta-photocycloaddition, hydrogenation | N/A | Experimental |

-

Semisynthesis offers the highest yield and practicality but depends on natural stemodin availability.

-

Ring-Exchange balances yield and stereochemical control, making it viable for laboratory-scale production.

-

Photocycloaddition remains experimental but provides a novel route to quaternary carbons.

Mechanistic Insights into Key Reactions

Diels-Alder Reaction Dynamics

The endo preference of the Diels-Alder reaction between 7 and 8 ensured correct cis-decalin stereochemistry in adduct 9 . Molecular modeling revealed that bulky substituents on the dienophile directed facial selectivity, minimizing steric clashes.

Palladium-Catalyzed Lactone Migration

The Pd(0)-mediated lactone migration proceeds via oxidative addition of the lactone to palladium, followed by β-hydride elimination and reductive elimination. This mechanism preserves the axial configuration of the C9 methyl group, critical for biological activity .

常见问题

Basic: What are the standard analytical techniques for characterizing Stemodinone’s molecular structure?

This compound (C₂₀H₃₂O₂) is a diterpenoid with a molecular weight of 304.48 g/mol. Key techniques for structural elucidation include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and carbon frameworks.

- X-ray Crystallography : To resolve stereochemistry, as its specific rotation is +10.2° (in acetone) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns.

- Melting Point Analysis : Its crystalline form melts at 209–210°C, aiding purity assessment .

Methodological Note : Always cross-validate results using complementary techniques to minimize instrumental bias.

Basic: How is this compound sourced and isolated for laboratory studies?

This compound is primarily isolated from Rhizopus oryzae via solvent extraction (e.g., acetone or ethanol). Steps include:

Fermentation : Cultivate R. oryzae under controlled conditions to optimize yield.

Chromatography : Use silica gel or HPLC for purification, guided by TLC monitoring.

Crystallization : Recrystallize in acetone to obtain needles for structural studies .

Methodological Note : Document extraction solvents and chromatography conditions meticulously for reproducibility .

Advanced: How can researchers optimize experimental designs to assess this compound’s pharmacological activity?

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ calculations) in enzyme inhibition studies (e.g., cyclooxygenase assays).

- In Vivo Models : Select species-specific models (e.g., rodent inflammation) with controls for genetic variability.

- Confounding Variables : Standardize animal diets, environmental stressors, and administration routes to reduce noise .

Methodological Note : Pre-register protocols (e.g., on Open Science Framework) to align with ethical guidelines and enhance transparency .

Advanced: What statistical approaches resolve contradictions in this compound’s bioactivity data across studies?

Contradictions may arise from variations in assay sensitivity or sample purity. Strategies include:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test if outliers or specific methodologies (e.g., cell lines) disproportionately influence results.

- Dose-Response Replication : Re-run disputed experiments with blinded samples and independent labs .

Methodological Note : Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Basic: What spectroscopic markers distinguish this compound from structurally related diterpenoids?

Key markers include:

- ¹H NMR : Methyl group signals at δ 0.8–1.2 ppm and olefinic protons at δ 5.2–5.6 ppm.

- ¹³C NMR : Carbonyl signals near δ 210 ppm and quaternary carbons in the diterpene skeleton .

- IR Spectroscopy : Stretching vibrations for ketones (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

Methodological Note : Compare spectral data with databases like SciFinder or Reaxys to validate assignments .

Advanced: How can researchers address ecological variability in Rhizopus oryzae strains producing this compound?

- Genomic Sequencing : Identify biosynthetic gene clusters (e.g., terpene synthases) to correlate genetic diversity with yield.

- Environmental Mimicry : Cultivate strains under simulated native conditions (pH, temperature) to enhance metabolite production.

- Cross-Strain Comparisons : Use ANOVA to test yield differences between wild-type and lab-adapted strains .

Methodological Note : Deposit strain metadata in public repositories (e.g., NCBI) for collaborative validation .

Basic: What are the ethical considerations in designing animal studies for this compound’s toxicity profiling?

- 3Rs Principle : Replace, Reduce, Refine animal use via in silico models (e.g., QSAR) before in vivo trials.

- IACUC Approval : Justify sample sizes statistically (e.g., power analysis) to avoid overusing subjects .

- Endpoint Criteria : Predefine humane endpoints (e.g., weight loss >20%) to minimize suffering .

Advanced: How do interdisciplinary approaches enhance this compound’s mechanistic studies?

- Computational Docking : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina.

- Metabolomics : Track endogenous metabolite shifts post-treatment via LC-MS/MS to identify off-target effects.

- Synergistic Studies : Test combinatorial effects with known therapeutics (e.g., NSAIDs) using Chou-Talalay models .

Methodological Note : Collaborate with bioinformaticians to interpret multi-omics datasets .

Basic: What quality control measures ensure this compound’s purity in pharmacological assays?

- HPLC Purity Thresholds : Require ≥95% purity (λ = 210 nm) with certificate of analysis.

- Stability Testing : Monitor degradation under light, heat, and humidity via accelerated stability studies.

- Reference Standards : Use commercially validated standards (e.g., Sigma-Aldrich) for calibration .

Advanced: How can researchers design ecologically relevant studies to assess this compound’s environmental impact?

- Microcosm Experiments : Simulate soil or aquatic ecosystems to study biodegradation pathways.

- Trophic Transfer Studies : Track bioaccumulation in algae → zooplankton → fish food chains.

- LC₅₀ Testing : Determine acute toxicity in model organisms (e.g., Daphnia magna) .

Methodological Note : Align with OECD guidelines for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。